molecular formula C7H8F3IO B2559732 1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2411198-73-5

1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No. B2559732
CAS RN: 2411198-73-5
M. Wt: 292.04
InChI Key: XUGLICKTHUVCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.1.1]hexanes are a type of C(sp3)-rich bicyclic hydrocarbon scaffolds . They are becoming increasingly important as saturated bioisosteres of benzenoids in medicinal chemistry and crop science . Substituted bicyclo[2.1.1]hexanes are emerging as new bioisosteres for ortho- and meta-substituted benzenes .


Synthesis Analysis

The synthesis of substituted bicyclo[2.1.1]hexanes has been achieved through a catalytic approach that involves an atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl ketones . This process is catalyzed by SmI2 and can accommodate a wide range of electron-deficient alkenes and substituted bicyclo[1.1.0]butyl ketones .

Scientific Research Applications

Hexabromocyclododecanes (HBCDs) in the Environment and Humans

A review focusing on HBCDs, used as flame retardants, outlines their widespread environmental presence and accumulation in human tissues due to their stability and lipophilicity. This study emphasizes the need for research on HBCDs' transfer from products into the environment and their human health impact, possibly providing a parallel for understanding the environmental and health implications of similarly structured compounds like 1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane (Covaci et al., 2006).

Advances in Oxidation of Cyclohexene

Research on cyclohexene oxidation, which yields a variety of chemical intermediates for industrial applications, highlights the importance of selective catalytic processes. This area of study could be relevant for understanding the chemical behavior and potential applications of 1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane in synthetic chemistry (Cao et al., 2018).

Hexaazatriphenylene (HAT) Derivatives

HAT derivatives are used in a variety of applications, from semiconductors to liquid crystals. The research underscores the utility of HAT as a basic scaffold in organic materials, potentially paralleling the versatility of 1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane in materials science (Segura et al., 2015).

Activity Coefficients and Ionic Liquids

The study on activity coefficients in ionic liquids contributes to understanding the separation processes of small hydrocarbons, relevant for industrial applications of various chemical compounds, including potentially 1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane (Domańska et al., 2016).

Removal of HFPO-DA (GenX) from Aqueous Solutions

This review addresses the challenges and methodologies for removing "forever chemicals" like GenX from water, highlighting the importance of novel treatment technologies. The parallels with handling and mitigating the environmental impact of complex fluorinated compounds could be relevant for 1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane (Vakili et al., 2021).

Future Directions

Bicyclo[2.1.1]hexanes are becoming increasingly important in medicinal chemistry and crop science . The development of a general synthetic route to these compounds is seen as a significant advancement . This could pave the way for the widespread use of this largely unexplored family of bioisosteres in medicinal chemistry .

Mechanism of Action

properties

IUPAC Name

1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3IO/c8-7(9,10)5-4-1-6(2-4,3-11)12-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGLICKTHUVCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2C(F)(F)F)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.